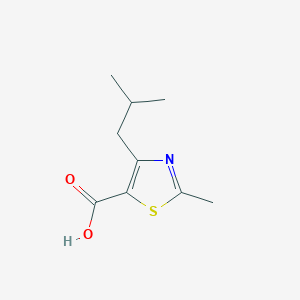

2-Methyl-4-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid

Description

2-Methyl-4-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid (CAS: 1249195-25-2) is a thiazole derivative with the molecular formula C₉H₁₃NO₂S and a molecular weight of 199.27 g/mol . Its structure includes a 2-methylpropyl (isobutyl) substituent at the 4-position and a carboxylic acid group at the 5-position of the thiazole ring. This compound is a key intermediate in organic synthesis and pharmaceutical research, particularly in the development of bioactive molecules .

Properties

IUPAC Name |

2-methyl-4-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S/c1-5(2)4-7-8(9(11)12)13-6(3)10-7/h5H,4H2,1-3H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJVWKKKUICAWBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(S1)C(=O)O)CC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1226165-44-1 | |

| Record name | 2-methyl-4-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid typically involves the following steps:

-

Formation of the Thiazole Ring: : The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. For this compound, 2-methyl-4-(2-methylpropyl)-1,3-thiazole can be synthesized by reacting 2-methyl-4-(2-methylpropyl)thioamide with an appropriate α-haloketone under acidic conditions.

-

Introduction of the Carboxylic Acid Group: : The carboxylic acid group can be introduced via carboxylation reactions. One common method is the reaction of the thiazole derivative with carbon dioxide in the presence of a base, such as sodium hydroxide, under high pressure and temperature.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can improve yield and purity. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring. Common oxidizing agents include hydrogen peroxide and peracids, which can convert the thiazole to a thiazole oxide.

-

Reduction: : Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

-

Substitution: : The thiazole ring can undergo electrophilic substitution reactions, particularly at the carbon atoms adjacent to the nitrogen and sulfur atoms. Halogenation, nitration, and sulfonation are common substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.

Major Products Formed

Oxidation: Thiazole oxides.

Reduction: Alcohols, aldehydes.

Substitution: Halogenated, nitrated, or sulfonated thiazole derivatives.

Scientific Research Applications

Pharmaceutical Applications

-

Antidiabetic Properties :

Recent studies have indicated that thiazole derivatives, including 2-Methyl-4-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid, exhibit promising antidiabetic effects. For instance, a related thiazole compound demonstrated significant reductions in blood glucose levels and improved insulin sensitivity in diabetic models . This suggests that similar derivatives could be explored for their potential to manage diabetes effectively. -

Anti-inflammatory Effects :

The compound has shown potential anti-inflammatory properties. Research indicates that thiazole derivatives can suppress the generation of inflammatory cytokines, which is crucial in managing chronic inflammatory diseases . This aspect makes it a candidate for further exploration in the treatment of inflammatory conditions. -

Antioxidant Activity :

Compounds within the thiazole class have been noted for their antioxidant capabilities, which can protect cells from oxidative stress—a contributing factor in various diseases, including diabetes and cardiovascular disorders .

Agrochemical Applications

-

Fungicidal Activity :

Thiazole derivatives are known for their fungicidal properties, making them valuable in agricultural applications. The structural characteristics of this compound may enhance its efficacy against certain fungal pathogens affecting crops. -

Pesticide Development :

The compound's potential as a pesticide is under investigation due to its ability to disrupt biological processes in pests while being less harmful to beneficial organisms. This selective toxicity is essential for sustainable agricultural practices.

Table 1: Summary of Biological Activities of Thiazole Derivatives

Case Studies

-

Diabetes Management Study :

In a controlled study involving streptozotocin-induced diabetic rats, the administration of thiazole derivatives resulted in marked improvements in metabolic parameters. The treated group exhibited lower blood glucose levels and enhanced insulin sensitivity compared to the control group . -

Fungal Resistance Trials :

Field trials assessing the efficacy of thiazole-based fungicides have shown promising results against common agricultural fungal pathogens. These compounds demonstrated effective control over fungal growth while maintaining crop health .

Mechanism of Action

The mechanism of action of 2-Methyl-4-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding to biological targets. The carboxylic acid group can also form ionic interactions with positively charged residues in proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Thiazole Derivatives

Substituent Variations and Physicochemical Properties

The following table compares the target compound with analogs differing in substituents at the 2-, 4-, and 5-positions:

Key Observations:

- Electron Effects : The trifluoromethyl (-CF₃) analog exhibits strong electron-withdrawing properties, which may influence binding affinity in receptor-ligand interactions .

- Thermal Stability : Phenyl-substituted derivatives have higher melting points (201–215°C) compared to alkyl-substituted analogs, suggesting greater crystalline stability .

Antibacterial Activity

- A benzofuran-derived analog, 2-(1-benzofuran-2-yl)-4-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid (CAS: 1778623-14-5), shows predicted antibacterial activity due to its heterocyclic framework .

Biological Activity

2-Methyl-4-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid is a heterocyclic compound featuring a thiazole ring and a carboxylic acid functional group. Its molecular formula is C₈H₉NO₂S, with a molecular weight of 199.27 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory therapies.

Chemical Structure and Properties

The unique structure of this compound is characterized by:

- Thiazole Ring : Contains both sulfur and nitrogen, influencing its electronic characteristics.

- Carboxylic Acid Group : Imparts acidity and potential reactivity, facilitating various chemical interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Similar thiazole derivatives have shown efficacy in inhibiting the growth of pathogens, suggesting that this compound may possess comparable properties.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 40 µg/mL |

| Pseudomonas aeruginosa | 30 µg/mL |

Anti-inflammatory Effects

Preliminary studies suggest that this compound may also exhibit anti-inflammatory properties. Compounds with similar thiazole structures have been associated with the inhibition of pro-inflammatory cytokines, indicating that this compound could share these beneficial effects.

The biological activity of this compound can be attributed to its structural features:

- Interaction with Enzymes : The thiazole ring can interact with enzymes and receptors, modulating their activity.

- Hydrogen Bond Formation : The carboxylic acid group can form hydrogen bonds with amino acid residues in proteins, enhancing binding affinity and potentially leading to inhibition or activation of specific biochemical pathways.

Case Studies

Several studies have highlighted the potential applications of thiazole derivatives in drug development:

- Antimicrobial Efficacy : A study demonstrated that a related thiazole compound significantly reduced bacterial load in infected animal models.

- Anti-inflammatory Activity : Research showed that thiazole derivatives decreased levels of inflammatory markers in vitro, suggesting a pathway for therapeutic use in inflammatory diseases.

- Cytotoxicity against Cancer Cells : A recent investigation revealed that thiazole compounds induced apoptosis in cancer cell lines through mitochondrial pathways.

Q & A

Q. What are the optimal synthetic routes for 2-Methyl-4-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid?

A common method involves hydrolysis of the corresponding ester. For example, methyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate can be hydrolyzed using NaOH in aqueous ethanol (3:1 v/v) at 85°C for 1.5 hours, followed by acidification to pH 1 with HCl to precipitate the carboxylic acid . Adapting this protocol, ester derivatives of the target compound could be synthesized and hydrolyzed under similar conditions. Key parameters include temperature control (80–90°C), stoichiometric NaOH, and inert atmosphere to prevent side reactions.

Q. How can the purity of synthesized this compound be rigorously characterized?

Use a combination of analytical techniques:

- HPLC : Employ a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (70:30) at 1 mL/min, monitoring UV absorbance at 254 nm .

- FTIR : Confirm functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹, thiazole ring vibrations at 1500–1600 cm⁻¹) .

- Melting Point : Compare observed values (e.g., 201–203°C) against literature data to assess crystallinity .

Advanced Research Questions

Q. How can researchers address discrepancies in reported physicochemical properties (e.g., melting points) for this compound?

Variations in melting points (e.g., 201–203°C vs. 214–215°C for structurally similar analogs) may arise from polymorphic forms or impurities. To resolve this:

- Perform differential scanning calorimetry (DSC) to identify polymorph transitions.

- Recrystallize the compound from different solvents (e.g., DMF/acetic acid mixtures) and compare melting ranges .

- Use high-resolution mass spectrometry (HRMS) to confirm molecular integrity and rule out impurities .

Q. What strategies are effective for derivatizing this compound to explore structure-activity relationships?

- Amide Formation : React the carboxylic acid with amines (e.g., HATU/DMAP coupling) to generate amide derivatives for bioactivity screening .

- Esterification : Use thionyl chloride or DCC/DMAP to produce esters, enabling solubility studies in hydrophobic matrices .

- Metal Coordination : Explore chelation with transition metals (e.g., Cu²⁺) by mixing aqueous solutions of the acid and metal salts at pH 6–7 .

Q. How should researchers validate analytical methods for quantifying this compound in complex matrices?

Follow ICH guidelines for method validation:

Q. What experimental approaches assess the compound’s stability under varying conditions (pH, light, temperature)?

- Photostability : Expose solutions to UV light (254 nm) for 24 hours and monitor degradation via HPLC (amber glass packaging suggests light sensitivity ).

- Thermal Stability : Incubate solid samples at 40°C/75% RH for 4 weeks and check for polymorphic changes using X-ray diffraction .

- pH Stability : Dissolve the compound in buffers (pH 2–12), incubate at 37°C, and quantify remaining intact compound .

Methodological Considerations for Data Contradictions

Q. How to resolve conflicting bioactivity data in studies using analogs of this compound?

- Assay Reproducibility : Validate cell-based assays with positive/negative controls (e.g., 3-[(2-amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid derivatives ).

- Structural Confirmation : Use ¹H/¹³C NMR to verify if discrepancies arise from unintended substitutions (e.g., phenyl vs. 2-methylpropyl groups) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.